molecular formula C13H19NO3 B14407406 Ethyl (4-ethoxy-3,5-dimethylphenyl)carbamate CAS No. 84971-07-3

Ethyl (4-ethoxy-3,5-dimethylphenyl)carbamate

Cat. No.: B14407406
CAS No.: 84971-07-3
M. Wt: 237.29 g/mol
InChI Key: IASZRFNNHCNTHN-UHFFFAOYSA-N
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Description

Ethyl (4-ethoxy-3,5-dimethylphenyl)carbamate is an organic compound with the molecular formula C12H17NO3 It is a derivative of carbamic acid and features a phenyl ring substituted with ethoxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-ethoxy-3,5-dimethylphenyl)carbamate typically involves the reaction of 4-ethoxy-3,5-dimethylphenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the phenol group attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-ethoxy-3,5-dimethylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The ethoxy and dimethyl groups on the phenyl ring can be oxidized under strong oxidizing conditions.

    Reduction: The carbamate group can be reduced to the corresponding amine under reducing conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Ethyl (4-ethoxy-3,5-dimethylphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a

Properties

CAS No.

84971-07-3

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

ethyl N-(4-ethoxy-3,5-dimethylphenyl)carbamate

InChI

InChI=1S/C13H19NO3/c1-5-16-12-9(3)7-11(8-10(12)4)14-13(15)17-6-2/h7-8H,5-6H2,1-4H3,(H,14,15)

InChI Key

IASZRFNNHCNTHN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1C)NC(=O)OCC)C

Origin of Product

United States

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